molecular formula C16H12N2OS B4892133 [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile

[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile

Cat. No. B4892133
M. Wt: 280.3 g/mol
InChI Key: YNOJQWPBNUHADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. It is a potent neurotoxin that has been used to induce Parkinson's disease in animal models, leading to the discovery of the role of dopamine in the disease. In addition, MPTP has been investigated for its potential therapeutic applications in cancer treatment and as a tool for studying the central nervous system.

Mechanism of Action

[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile is metabolized in the brain to the toxic metabolite MPP+, which is selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the death of the neuron.
Biochemical and Physiological Effects
The selective toxicity of [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile to dopaminergic neurons in the substantia nigra leads to a loss of dopamine in the brain, which is the hallmark of Parkinson's disease. This results in a range of motor symptoms, including tremors, rigidity, and bradykinesia. In addition, [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

The use of [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile in animal models of Parkinson's disease has allowed researchers to study the disease in a controlled setting and to test potential treatments. However, there are limitations to this approach, including the fact that animal models may not fully capture the complexity of the disease in humans. In addition, the use of [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile in research requires careful handling due to its neurotoxicity.

Future Directions

There are several future directions for research on [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile. One area of focus is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease. Another area of interest is the use of [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile as a tool to study the central nervous system, including the role of dopamine in addiction and reward. Finally, there is potential for [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile to be used in cancer treatment, either alone or in combination with other therapies.

Synthesis Methods

[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile can be synthesized by the reaction of 1-cyano-1-(thiophen-2-yl)ethene with phenylacetonitrile, followed by a reaction with malonic acid. The resulting compound is then converted to the corresponding nitrile by treatment with thionyl chloride.

Scientific Research Applications

[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile has been widely used in scientific research as a tool to study Parkinson's disease. It is selectively toxic to dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the brain and the development of Parkinson's-like symptoms in animal models. This has allowed researchers to study the mechanisms underlying the disease and to test potential treatments.

properties

IUPAC Name

2-(3-oxo-1-phenyl-3-thiophen-2-ylpropyl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c17-10-13(11-18)14(12-5-2-1-3-6-12)9-15(19)16-7-4-8-20-16/h1-8,13-14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOJQWPBNUHADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CS2)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Oxo-1-phenyl-3-(thiophen-2-yl)propyl]propanedinitrile

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